molecular formula C17H19N3O3 B269178 4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide

4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide

Cat. No. B269178
M. Wt: 313.35 g/mol
InChI Key: CIOFSTBOSAVQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR plays a crucial role in cell growth, proliferation, and differentiation, making it an attractive target for cancer therapy.

Mechanism of Action

4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to cell cycle arrest and apoptosis, ultimately inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide has been shown to have a potent inhibitory effect on EGFR tyrosine kinase activity, with an IC50 value of 3 nM. It has also been shown to inhibit the phosphorylation of downstream signaling proteins, such as AKT and ERK, and induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide has been shown to have a low toxicity profile in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide is its high potency and specificity for EGFR tyrosine kinase, making it an effective tool for studying the role of EGFR in cancer progression. However, one limitation is that 4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide is not selective for the mutant EGFR found in some cancer cells, which may limit its efficacy as a cancer therapy.

Future Directions

There are several potential future directions for the study of 4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer progression. Another area of interest is the development of more selective EGFR inhibitors that can overcome resistance to current therapies. Finally, the use of 4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide as a tool to study the role of EGFR in other diseases, such as Alzheimer's and Parkinson's disease, is also an area of potential future research.

Synthesis Methods

The synthesis of 4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide involves the reaction of 2-methoxyethylamine with 4-nitrobenzoyl chloride to form 4-nitrobenzamide. The nitro group is then reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with aniline and isocyanate to form 4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide. The purity of 4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide can be improved by recrystallization and column chromatography.

Scientific Research Applications

4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide has also been used in animal models to study the role of EGFR in cancer progression and to test the efficacy of EGFR inhibitors as a cancer treatment.

properties

Product Name

4-[(anilinocarbonyl)amino]-N-(2-methoxyethyl)benzamide

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-(phenylcarbamoylamino)benzamide

InChI

InChI=1S/C17H19N3O3/c1-23-12-11-18-16(21)13-7-9-15(10-8-13)20-17(22)19-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,21)(H2,19,20,22)

InChI Key

CIOFSTBOSAVQOZ-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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